2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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Overview
Description
2-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with nitric acid to introduce the nitro group at the 3-position.
Acetylation: The next step involves the acetylation of the pyrazole ring. This can be done by reacting the nitro-substituted pyrazole with acetic anhydride in the presence of a catalyst.
Coupling with Pyridine: The final step involves coupling the acetylated pyrazole with pyridine-3-methanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring structure but with different substituents.
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate: Similar nitro-substituted pyrazole but with a different functional group.
Uniqueness
2-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]acetamide is unique due to its combination of a nitro-substituted pyrazole ring and a pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O3/c1-8-11(13)12(18(20)21)16-17(8)7-10(19)15-6-9-3-2-4-14-5-9/h2-5H,6-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPTUTYARXXKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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